N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14759277
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O4 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C23H24N4O4/c1-14-25-17-13-21(31-4)20(30-3)12-16(17)23(29)27(14)10-9-24-22(28)19-11-15-7-5-6-8-18(15)26(19)2/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) |
| Standard InChI Key | UHUGTGGCTVHJOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C)OC)OC |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a 6,7-dimethoxy-2-methyl-4-oxoquinazoline moiety and a 1-methylindole-2-carboxamide group, linked via an ethylenediamine bridge. The quinazoline ring system is substituted with methoxy groups at positions 6 and 7, a methyl group at position 2, and a ketone at position 4. The indole component is N-methylated at position 1 and functionalized with a carboxamide group at position 2.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting with the preparation of the quinazolinone core. Key steps include:
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Quinazolinone Formation: Cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with methyl acetoacetate under acidic conditions yields 6,7-dimethoxy-2-methyl-4-quinazolinone.
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N-Alkylation: Reaction with 2-chloroethylamine introduces the ethylenediamine sidechain at position 3 of the quinazolinone.
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Indole Coupling: The terminal amine is subsequently coupled with 1-methylindole-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
Critical parameters include maintaining anhydrous conditions during coupling reactions and optimizing reaction temperatures (typically 50–80°C) to prevent decomposition.
Analytical Confirmation
Structural validation relies on:
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NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals: δ 3.85 (s, 3H, OCH3), δ 3.92 (s, 3H, NCH3), δ 2.40 (s, 3H, quinazoline-CH3), and δ 7.20–8.10 (m, aromatic protons).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 421.2 [M+H]+.
Biological Activity and Mechanism
Hypothesized Targets and Affinities
| Target Class | Potential IC50 Range (nM) | Proposed Mechanism |
|---|---|---|
| Tyrosine Kinases | 50–200 | ATP-binding site competition |
| 5-HT Receptors | 100–500 | Allosteric modulation |
| COX-2 Enzyme | 300–1000 | Prostaglandin synthesis inhibition |
Note: Values extrapolated from structurally related compounds.
| Parameter | Recommendation |
|---|---|
| Storage | -20°C under inert atmosphere (N2/Ar) |
| Personal Protection | Nitrile gloves, lab coat, eye protection |
| Spill Management | Absorb with vermiculite, dispose as hazardous waste |
Research Applications and Future Directions
Drug Discovery Utility
The compound’s dual pharmacophore architecture positions it as a versatile scaffold for:
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Oncology: Hybrid inhibitors targeting kinase and tubulin polymerization pathways.
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Neuropharmacology: Multimodal agents addressing both amyloidogenesis and neuroinflammation.
Synthetic Modifications
Strategic derivatization could enhance potency and selectivity:
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Quinazoline Modifications: Introducing fluorinated methoxy groups to improve metabolic stability.
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Indole Substituents: Replacing the N-methyl group with acyloxyalkyl prodrug moieties for enhanced bioavailability.
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